BMS-200 - 1675203-82-3

BMS-200

Catalog Number: EVT-262974
CAS Number: 1675203-82-3
Molecular Formula: C27H27F2NO6
Molecular Weight: 499.5108
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-200 is a potent PD-1/PD-L1 interaction inhibitor with IC50 of 80 nM.
Source and Classification

BMS-200 is classified as a small molecule inhibitor and is part of a series of compounds developed by Bristol-Myers Squibb. Its primary mechanism involves disrupting the dimerization of PD-L1, which plays a critical role in immune checkpoint regulation. The compound's development stems from the need for effective cancer immunotherapies that can enhance T-cell responses against tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-200 typically involves several steps that include the preparation of key intermediates followed by coupling reactions to form the final product. While specific synthetic routes can vary, common methods include:

  1. Formation of Key Intermediates: This may involve reactions such as amide coupling or alkylation.
  2. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

For instance, one study reports the use of preparative HPLC to isolate BMS-200 from reaction mixtures, demonstrating the importance of purification in achieving high-quality compounds for biological testing .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure).
  • Key Functional Groups: Typically includes amine, carbonyl, or hydroxyl groups that facilitate interaction with PD-L1.

The three-dimensional conformation of BMS-200 can be analyzed using molecular modeling techniques, which help predict how it binds to target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-200 undergoes various chemical reactions that are crucial for its functionality as an inhibitor. Key reactions include:

  1. Binding to PD-L1: The primary reaction involves the formation of non-covalent interactions with PD-L1, which may include hydrogen bonds and hydrophobic interactions.
  2. Dimerization Inhibition: By binding to PD-L1, BMS-200 inhibits its dimerization, effectively blocking the pathway that tumors use to evade immune detection.

Studies utilizing molecular dynamics simulations have provided insights into these interactions, revealing how modifications to the compound can enhance or reduce its binding affinity .

Mechanism of Action

Process and Data

The mechanism of action for BMS-200 primarily revolves around its ability to inhibit PD-L1 dimerization:

  1. Inhibition of Immune Checkpoint: By preventing PD-L1 from dimerizing, BMS-200 disrupts the inhibitory signals that would otherwise suppress T-cell activation.
  2. Enhanced T-cell Response: This action leads to an enhanced immune response against tumor cells, allowing for better recognition and destruction by T-cells.

Quantitative analyses have shown that modifications to BMS-200 can significantly alter its binding affinity and efficacy in inhibiting PD-L1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-200 exhibits several key physical and chemical properties relevant for its application:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability studies indicate that BMS-200 maintains its integrity under physiological conditions for a certain period, which is critical for in vivo applications.

Analytical methods like HPLC are utilized to assess these properties during development .

Applications

Scientific Uses

BMS-200 is primarily investigated for its application in cancer immunotherapy. Its ability to inhibit PD-L1 makes it a candidate for combination therapies with other immunotherapeutic agents or chemotherapies.

Potential applications include:

  • Cancer Treatment: Enhancing anti-tumor immunity in various cancers where PD-L1 expression is a mechanism of immune evasion.
  • Research Tool: Serving as a tool compound in preclinical studies to better understand PD-L1 interactions and immune checkpoint dynamics.
Introduction to BMS-200 in Immune Checkpoint Inhibition

Role of the PD-1/PD-L1 Axis in Immune Regulation

The programmed death 1 (PD-1)/programmed death ligand 1 (PD-L1) pathway serves as a critical immunological checkpoint, maintaining immune homeostasis by preventing excessive T-cell activation and autoimmunity. PD-1, a transmembrane glycoprotein expressed on activated T cells, B cells, dendritic cells, and natural killer cells, engages with its ligand PD-L1, which is constitutively expressed on antigen-presenting cells (APCs) and can be induced or overexpressed on various tumor cell types [1] [8]. Upon binding, PD-1 recruits the phosphatase SHP2, which dephosphorylates key components of the T-cell receptor (TCR) signaling cascade, leading to the inhibition of T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity [1] [3].

Tumors exploit this regulatory mechanism by upregulating PD-L1 expression, creating an immunosuppressive microenvironment that facilitates immune evasion. The interaction between tumor cell PD-L1 and T-cell PD-1 results in T-cell exhaustion—a state of sustained functional impairment characterized by reduced effector capacity and proliferative potential [1]. This evasion mechanism is clinically significant, as elevated levels of soluble PD-L1 (sPD-L1) detected in cancer patient plasma correlate with poor prognosis and disease progression [1]. Blocking this interaction thus represents a strategic approach to reinvigorate anti-tumor immunity.

Emergence of Small-Molecule Immune Checkpoint Inhibitors

While monoclonal antibodies (mAbs) targeting PD-1 (e.g., nivolumab, pembrolizumab) or PD-L1 (e.g., atezolizumab, durvalumab) have revolutionized cancer immunotherapy, their limitations have spurred interest in alternative modalities. mAbs face challenges including poor tumor penetration due to their large size (~150 kDa), extended half-lives (>15-20 days) contributing to immune-related adverse events (irAEs), lack of oral bioavailability, and high manufacturing costs [3] [5] [6]. Small-molecule inhibitors offer distinct advantages:

  • Superior Tissue Penetration: Lower molecular weights (<500-1000 g/mol) facilitate deeper penetration into solid tumors [3] [5].
  • Oral Bioavailability: Enabling convenient outpatient administration and flexible dosing regimens [1] [5].
  • Reduced Immunogenicity: Lower risk of anti-drug antibody formation compared to biologics [6].
  • Cost-Effectiveness: Simplified manufacturing, storage, and transportation [3] [6].
  • Pharmacokinetic Control: Shorter half-lives allow for rapid dose adjustment or discontinuation if toxicity occurs [6].

However, targeting the PD-1/PD-L1 interaction with small molecules presents significant challenges. The protein-protein interaction (PPI) interface is relatively large (~1500-1970 Ų), flat, and hydrophobic, lacking deep, well-defined pockets typically amenable to high-affinity small-molecule binding [5] [7] [8]. Initial efforts focused on peptidomimetics and macrocyclic peptides met with limited success, underscoring the difficulty of disrupting this PPI [8].

Bristol-Myers Squibb’s Contributions to PD-1/PD-L1 Inhibitor Development

Bristol-Myers Squibb (BMS), a pioneer in immune checkpoint blockade with the anti-CTLA-4 antibody ipilimumab and the anti-PD-1 antibody nivolumab, also spearheaded the discovery of the first generation of non-peptidic small-molecule PD-1/PD-L1 inhibitors. Disclosed in a series of patents beginning in 2015, these compounds were based on a 2-methyl-3-biphenyl-methanol scaffold [1] [7] [8]. BMS scientists employed conventional screening approaches, likely utilizing homogeneous time-resolved fluorescence (HTRF) assays to identify compounds disrupting PD-1/PD-L1 binding, followed by medicinal chemistry optimization [1] [8].

This effort yielded numerous compounds, including BMS-200 (Compound 8 in the patent), characterized by potent inhibition in biochemical assays (IC₅₀ values in the low nanomolar range). BMS's work provided the first compelling evidence that small, non-peptide molecules could effectively target this challenging PPI, opening a new avenue for cancer immunotherapy [1] [4] [8]. Their research, particularly the structural elucidation of how these compounds engage PD-L1, laid the essential groundwork for subsequent drug discovery efforts by academia and industry.

Table 1: Comparison of Immune Checkpoint Inhibitor Modalities Targeting PD-1/PD-L1

FeatureMonoclonal Antibodies (mAbs)Small Molecule Inhibitors (e.g., BMS-200)
Molecular Weight~150 kDa< 1,000 g/mol (typically ~500 g/mol)
AdministrationIntravenousOral (potential)
Tumor PenetrationLimited by sizeEnhanced
Half-lifeLong (>15-20 days)Shorter, tunable
Manufacturing CostHighLower
Immunogenicity RiskPresentLow
PPI Interface TargetingLarge surface area, extracellularDefined hotspots, potential intracellular targeting
Representative AgentsNivolumab, Pembrolizumab, AtezolizumabBMS-200, INCB086550, CA-170 (peptidomimetic)

Properties

CAS Number

1675203-82-3

Product Name

BMS-200

IUPAC Name

(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid

Molecular Formula

C27H27F2NO6

Molecular Weight

499.5108

InChI

InChI=1S/C27H27F2NO6/c1-16-18(3-2-4-21(16)17-5-6-24-26(10-17)35-8-7-34-24)15-36-25-12-22(28)19(9-23(25)29)13-30-14-20(31)11-27(32)33/h2-6,9-10,12,20,30-31H,7-8,11,13-15H2,1H3,(H,32,33)/t20-/m0/s1

InChI Key

UUBRFEROHJGRBO-FQEVSTJZSA-N

SMILES

O=C(O)C[C@H](O)CNCC1=CC(F)=C(OCC2=CC=CC(C3=CC=C4OCCOC4=C3)=C2C)C=C1F

Solubility

Soluble in DMSO

Synonyms

BMS-200; BMS 200; BMS200;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.